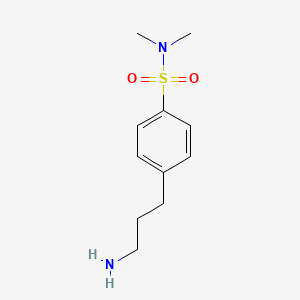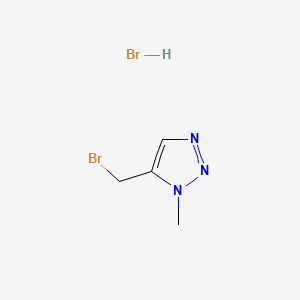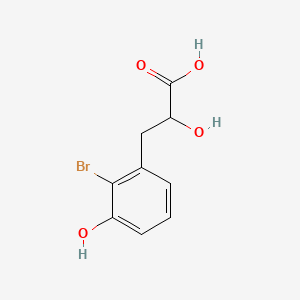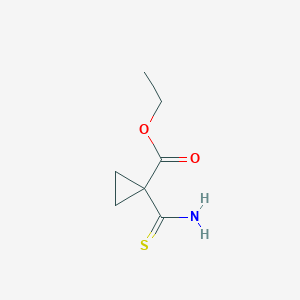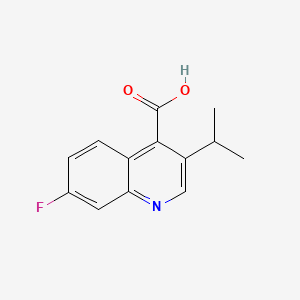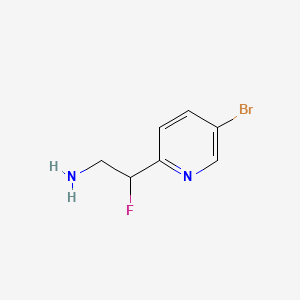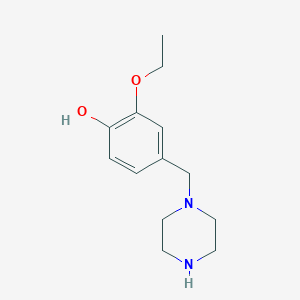
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of an ethoxy group, a piperazine ring, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-ethoxyphenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically results in the formation of quinones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethoxy-4-(4-phenyl-1-piperazinyl)methylphenol
- 2-Ethoxy-4-(4-pyrimidin-2-yl-piperazin-1-ylmethyl)phenol
- 2-Ethoxy-4-(4-(2-methoxyphenyl)-1-piperazinyl)methylphenol
Uniqueness
2-Ethoxy-4-(piperazin-1-ylmethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethoxy group and the piperazine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-ethoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C13H20N2O2/c1-2-17-13-9-11(3-4-12(13)16)10-15-7-5-14-6-8-15/h3-4,9,14,16H,2,5-8,10H2,1H3 |
InChI-Schlüssel |
UYGZHHBNTGCVCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CN2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



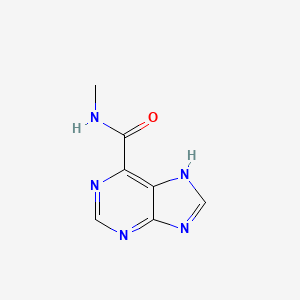
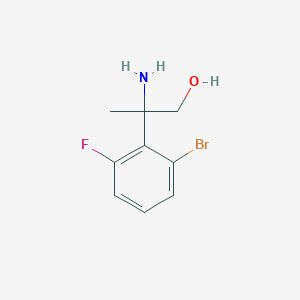
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

